molecular formula C9H7N3 B3030760 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile CAS No. 952511-46-5

3-Methylimidazo[1,2-A]pyridine-6-carbonitrile

Cat. No.: B3030760
CAS No.: 952511-46-5
M. Wt: 157.17
InChI Key: RUYONWCMYWIAIZ-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-A]pyridine-6-carbonitrile (CAS 247-79-0 or 952511-46-5) is a heterocyclic compound with the molecular formula C₉H₇N₃ and a molecular weight of 157.17 g/mol. It features a methyl group at the 3-position and a nitrile group at the 6-position of the imidazo[1,2-a]pyridine scaffold. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity and structural versatility.

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYONWCMYWIAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731274
Record name 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952511-46-5
Record name 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Synthesis of 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile

The synthesis of this compound can be achieved through several methods. One notable approach involves the use of a dual catalytic system that facilitates the formation of imidazo[1,2-a]pyridines from readily available substrates. This method not only enhances yield but also minimizes environmental impact by employing green chemistry principles. The reaction typically proceeds under mild conditions and tolerates various functional groups, making it versatile for synthesizing derivatives of imidazo[1,2-a]pyridine .

Antimicrobial Properties

Recent studies have highlighted the potential of imidazo[1,2-A]pyridine derivatives, including this compound, as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). High-throughput screening has identified several compounds within this class that exhibit potent inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance bioactivity and selectivity against bacterial strains.

Anticancer Activity

Compounds containing the imidazo[1,2-A]pyridine scaffold have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The incorporation of a carbonitrile group may enhance these effects by increasing lipophilicity and facilitating cellular uptake .

Neurological Effects

The neuroprotective properties of certain imidazo[1,2-A]pyridine derivatives have also been explored. Some studies suggest that these compounds may exhibit antidepressant and neurotropic effects, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders .

Pharmaceutical Development

The unique pharmacological profiles of this compound derivatives make them attractive candidates for drug development. Their ability to interact with biological targets at a molecular level positions them as potential leads in the design of new pharmaceuticals aimed at treating infectious diseases and cancer.

Material Science

Beyond biological applications, imidazo[1,2-A]pyridine derivatives are being explored for their utility in material science. Their distinct electronic properties make them suitable for use in organic electronics and photonic devices. Research into their conductivity and stability under various conditions is ongoing to evaluate their performance in practical applications.

Case Studies

Study Focus Findings
Abrahams et al. (2020)Anti-TB ActivityIdentified hit compounds with MIC values as low as 0.03 μM against Mtb strains .
Moraski et al. (2020)SAR InvestigationDeveloped analogues with improved potency against MDR-TB; some compounds showed MIC90 ≤ 0.006 μM .
Recent Research (2023)Anticancer PropertiesCompounds exhibited selective cytotoxicity against various cancer cell lines; mechanisms involve apoptosis induction .

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with DNA replication and repair processes, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile with closely related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 3-CH₃, 6-CN C₉H₇N₃ 157.17 Not reported Blocks electrophilic substitution at C3
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (3p) 2-Ph, 6-CN C₁₄H₉N₃ 219.25 245–247 High rigidity due to phenyl group
2-(4-Cyanophenyl)imidazo[1,2-a]pyridine-6-carbonitrile (3s) 2-(4-CNPh), 6-CN C₁₅H₈N₄ 244.25 251–289 Enhanced π-stacking capability
Imidazo[1,2-a]pyridine-6-carbonitrile 6-CN C₈H₅N₃ 143.15 Not reported Smaller molecular weight
3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile 3-I, 6-CN C₈H₄IN₃ 269.04 Not reported Halogenated derivative for cross-coupling
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile 6-Cl, pyridazine scaffold C₇H₃ClN₄ 178.58 Not reported Pyridazine core alters reactivity

Key Observations :

  • Substituent Effects : The methyl group at C3 in This compound sterically hinders electrophilic reactions at this position, directing reactivity to C2 or C8. In contrast, unsubstituted derivatives like Imidazo[1,2-a]pyridine-6-carbonitrile undergo electrophilic substitution at C3.
  • Melting Points : Aromatic substituents (e.g., phenyl in 3p ) increase melting points due to enhanced intermolecular interactions.

Reactivity Trends :

  • The nitrile group at C6 facilitates further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids).
  • Halogenated derivatives (e.g., 3-iodo) serve as intermediates in Suzuki-Miyaura cross-coupling reactions.

Biological Activity

3-Methylimidazo[1,2-A]pyridine-6-carbonitrile (3-MI) is a compound of significant interest due to its diverse biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings, including case studies, structural activity relationships (SAR), and biological evaluations.

Overview of this compound

3-MI is a derivative of imidazo[1,2-a]pyridine, a class known for its pharmacological potential. The compound's structure includes a methyl group at the 3-position and a carbonitrile group at the 6-position, which contribute to its biological activity.

Biological Activities

Antimicrobial Activity

Recent studies have highlighted the potential of 3-MI as an antimicrobial agent. It has shown promising results against various strains of bacteria, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values for 3-MI derivatives range from 0.03 to 5.0 µM against Mycobacterium tuberculosis H37Rv strain, indicating potent activity .

Anticancer Properties

In addition to its antimicrobial effects, 3-MI has been investigated for its anticancer properties. A study demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 3-MI showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting effective growth inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-MI is crucial for optimizing its biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine scaffold have been explored:

  • Position 2 and 6 Modifications : Substituents at these positions significantly influence antibacterial efficacy. For example, introducing halogen groups at position 6 has been associated with increased potency against TB .
  • Amide Derivatives : The introduction of amide groups has also been shown to enhance activity against M. tuberculosis by improving binding affinity to target enzymes involved in bacterial respiration .

Case Study 1: Anti-Tuberculosis Activity

In a comprehensive evaluation of imidazo[1,2-a]pyridine derivatives, compound 16 was identified as particularly potent against MDR-TB strains. It demonstrated high plasma protein binding and acceptable pharmacokinetic properties, making it a candidate for further development as an anti-TB agent .

CompoundMIC (µM)Activity Description
Compound 160.03Potent against MDR-TB
Compound 150.05Effective against XDR-TB

Case Study 2: Anticancer Activity

A series of derivatives were synthesized and evaluated for their anticancer properties against several cell lines. Compound 10 exhibited an IC50 value of 29.1 µM against MDA-MB453 cells, while compound 11 showed improved activity with an IC50 of 15.3 µM against MCF-7 cells .

CompoundCell LineIC50 (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetic profile of selected derivatives indicate high plasma protein binding (>99%) and varying degrees of inhibition on cytochrome P450 enzymes, which are critical for drug metabolism . These findings suggest that while the compounds may have therapeutic potential, careful consideration must be given to their metabolic pathways and potential toxicity.

Q & A

Q. What are common synthetic routes for 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile?

  • Methodological Answer : A general approach involves cyclocondensation reactions of 2-aminoimidazoles with activated nitriles or aldehydes. For example, refluxing chloroacetic acid with aromatic aldehydes in acetic anhydride/acetic acid mixtures under sodium acetate catalysis can yield imidazo[1,2-a]pyridine derivatives . For nitrile introduction, direct cyanation via C–H functionalization or substitution reactions (e.g., using tert-butyl hydroperoxide under ultrasound irradiation) may be employed .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for characteristic signals:
  • A singlet at δ ~2.24 ppm for the methyl group attached to the imidazole ring.
  • A nitrile (CN) peak at ~2,219 cm⁻¹ in IR .
  • Aromatic protons in the range δ 6.5–8.0 ppm, depending on substituents .
  • Mass Spectrometry : Confirm molecular weight via ESI-HRMS (e.g., m/z 386 [M⁺] for a related compound) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Polar aprotic solvents like DMF/water mixtures or acetic acid are effective. For example, crystallization from DMF/water (1:1) at 60°C yields pure crystals with a melting point of 243–246°C .

Advanced Research Questions

Q. How can iodination be selectively performed on the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : Ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) as an oxidant enables regioselective C–H functionalization at the 3-position. Reaction conditions: 40°C, 12 h, 1.5 equiv iodine, and 20 mol% TBHP. Yields ~68% for 3-iodo derivatives, confirmed by ¹H NMR (e.g., δ 7.94 ppm for =CH in iodinated products) .

Q. How can data contradictions in spectral assignments be resolved?

  • Case Study : A reported ¹³C NMR signal at δ 165.48 ppm (C=O) might overlap with nitrile carbons (~δ 117 ppm). To resolve ambiguity:
  • Perform DEPT-135 to distinguish CH₃ groups (e.g., δ 15.04–24.13 ppm).
  • Use 2D NMR (HSQC, HMBC) to correlate nitrile carbon (δ ~117 ppm) with adjacent protons .

Q. What strategies optimize the conversion of the nitrile group to pharmacologically active amidines?

  • Methodological Answer :
  • Step 1 : Convert nitrile to bis-O-acetoxyamidoxime using hydroxylamine in acetic acid (60°C, 6 h).
  • Step 2 : Hydrogenate amidoxime with H₂/Pd-C in glacial acetic acid (25°C, 12 h) to yield amidines. Reported yields: ~70% for 2-[5-(4-amidinophenyl)-furan-2-yl] derivatives .

Q. How does structural modification influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :
  • Antikinetoplastid Activity : Adding chalcone moieties (e.g., via 3-methyl substitution) enhances activity against Trypanosoma cruzi (IC₅₀: 8.5 µM).
  • Electron-Withdrawing Groups : Nitriles improve metabolic stability compared to esters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 2
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile

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